

# Haloperidol-d4-1 CAS number and molecular weight

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Compound of Interest

Compound Name: Haloperidol-d4-1

Cat. No.: B3181841

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### Technical Guide: Haloperidol-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Haloperidol-d4-1**, a deuterated analog of the antipsychotic drug haloperidol. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, and the relevant biological pathways of its non-deuterated counterpart.

#### **Core Data Presentation**

The following table summarizes the key quantitative data for **Haloperidol-d4-1**.

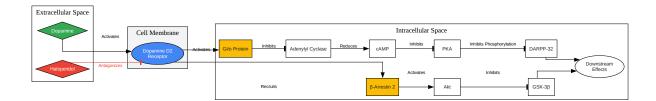
Property	Value	Source(s)
CAS Number	136765-35-0	
Molecular Weight	379.89 g/mol	_
Molecular Formula	C21H19D4CIFNO2	_
Appearance	White to off-white solid	_
Storage Temperature	-20°C	-



## Biological Context: Haloperidol and Dopamine D2 Receptor Signaling

**Haloperidol-d4-1** is a stable isotope-labeled version of haloperidol, a potent antagonist of the dopamine D2 receptor. As such, it is expected to exhibit the same pharmacological behavior. Haloperidol's primary mechanism of action involves blocking postsynaptic D2 receptors in the central nervous system, which are G-protein coupled receptors. This blockade disrupts dopaminergic neurotransmission, which is the basis of its antipsychotic effects. The signaling cascade initiated by dopamine at the D2 receptor, and its inhibition by haloperidol, involves multiple downstream effectors.

The diagram below illustrates the canonical G-protein-dependent signaling pathway and the β-arrestin-mediated pathway, both of which are affected by D2 receptor antagonists like haloperidol.



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Caption: Dopamine D2 Receptor Signaling Pathways.

#### **Experimental Protocols: Use as an Internal Standard**

**Haloperidol-d4-1** is primarily used as an internal standard for the quantification of haloperidol in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that its chemical and physical properties are



nearly identical to the analyte (haloperidol), leading to similar extraction recovery and ionization efficiency, but with a distinct mass-to-charge ratio (m/z) that allows for separate detection.

### Representative LC-MS/MS Protocol for Haloperidol Quantification

This protocol is a composite of methodologies reported in the literature for the analysis of haloperidol in human plasma.

- 1. Sample Preparation (Solid Phase Extraction)
- To 0.25 mL of human plasma, add a working solution of **Haloperidol-d4-1** (internal standard).
- Dilute the sample with 1 mL of sodium phosphate buffer.
- Load the mixture onto a cation exchange solid-phase extraction (SPE) cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analyte and internal standard with an appropriate solvent (e.g., a mixture of methanol and ammonium hydroxide).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions
- Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 μm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometry Conditions



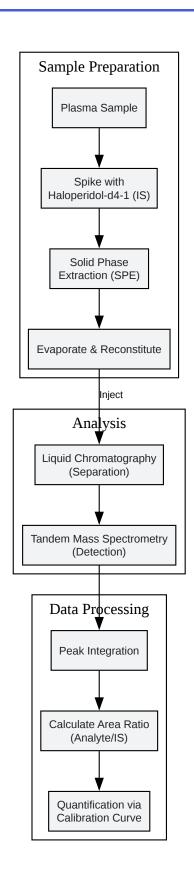




- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Haloperidol: m/z 376.2 → 165.1
  - Haloperidol-d4-1 (Internal Standard): m/z 380.2 → 169.1
- Data Analysis: The concentration of haloperidol in the sample is determined by calculating
  the peak area ratio of the analyte to the internal standard and comparing it to a calibration
  curve prepared with known concentrations of haloperidol and a fixed concentration of
  Haloperidol-d4-1.

The following diagram illustrates a typical workflow for this type of quantitative analysis.





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